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Cat. No.: B1578760

Get Quote

Executive Summary
The Beta-Amyloid (17-28) fragment represents the "hydrophobic engine" of the full-length Aβ

peptide. Unlike the N-terminus (1-16), which is disordered and hydrophilic, the 17-28 region

contains the Central Hydrophobic Cluster (CHC) and the critical turn region. This sequence is

the primary driver of β-sheet nucleation, the site of key familial mutations (Arctic, Dutch, Italian,

Iowa), and a prime target for kinetic inhibitors. This guide provides a rigorous technical analysis

of Aβ(17-28), detailing its physicochemical properties, aggregation mechanisms, and validated

experimental protocols for its use as a model system in amyloid research.

Part 1: Molecular Architecture & Physicochemical
Profile
The Aβ(17-28) peptide acts as an independent amyloidogenic unit. Its behavior is governed by

the competition between the hydrophobic drive of the CHC and the electrostatic repulsion of

the charged residues at the C-terminus of this fragment.

Sequence:Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys (LVFFAEDVGSNK)
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Physicochemical Properties
Property Value Technical Note

Molecular Weight 1325.47 Da Monoisotopic mass.

Isoelectric Point (pI) ~4.0 - 4.5

Calculated based on pKa of

D(23), E(22), K(28). At pH 7.4,

the peptide carries a net

charge of -1.

Hydropathy (GRAVY) +0.25

Positive value indicates overall

hydrophobicity, driven by the

LVFFA cluster.

Solubility pH-Dependent

Low solubility at pH 4-5 (near

pI). Soluble in basic buffers

(pH > 8) or organic solvents

(HFIP, DMSO).

Secondary Structure β-Sheet / Turn

Predominantly random coil in

monomeric state; rapidly

transitions to β-sheet upon

concentration or seeding.

Structural Domains
The CHC (17-21, LVFFA): This pentapeptide is the core recognition motif. It facilitates the

"steric zipper" interface essential for fibril elongation.

The Turn Region (22-28, EDVGSNK): In full-length Aβ fibrils, residues 23-28 often form a

salt-bridge stabilized turn (specifically D23-K28). In the isolated 17-28 fragment, this region

dictates the orientation of the β-strands.

Part 2: The Mechanism of Fibrillogenesis
Aβ(17-28) does not merely aggregate; it nucleates. The mechanism follows a Nucleation-

Dependent Polymerization (NDP) model, but with distinct kinetics compared to Aβ1-42 due to

the lack of the C-terminal hydrophobic tail (29-42).
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Aggregation Pathway Diagram
The following diagram illustrates the critical role of the 17-21 region in initiating the transition

from monomer to toxic oligomer.
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Caption: The aggregation pathway of Aβ(17-28), highlighting the rate-limiting nucleation step

driven by the LVFFA hydrophobic collapse.

Impact of Familial Mutations
The 17-28 region is a "hotspot" for aggressive familial Alzheimer's mutations. These mutations

generally reduce the net charge or alter the turn propensity, accelerating aggregation.

Dutch (E22Q): Removes a negative charge. Increases hydrophobicity and fibril stability.

Arctic (E22G): Increases flexibility, favoring protofibril formation.

Italian (E22K): Flips charge from negative to positive, drastically altering electrostatic

interactions.

Iowa (D23N): Removes negative charge at the turn, accelerating fibrillization.

Part 3: Experimental Workflows
To study Aβ(17-28) reliably, one must eliminate "seeding memory"—pre-existing aggregates in

the lyophilized powder. The following protocol ensures a homogenous monomeric starting

state.

Validated Solubilization Protocol
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HFIP Pre-treatment (Monomerization):

Dissolve lyophilized Aβ(17-28) in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to 1 mM.

Incubate for 1 hour at room temperature. Rationale: HFIP disrupts pre-formed hydrogen

bonds, resetting the peptide to a random coil state.

Aliquot and evaporate HFIP under a nitrogen stream or vacuum centrifugation. Store films

at -80°C.

Reconstitution:

Dissolve the peptide film in anhydrous DMSO to 5 mM (stock).

Sonicate in a water bath for 10 minutes.

Dilute into buffer (PBS or 10 mM NaPi, pH 7.4) immediately before use. Note: Final DMSO

concentration should be <1% to avoid solvent effects.

Thioflavin T (ThT) Kinetic Assay
This assay quantifies the formation of amyloid fibrils in real-time.

Reagents: 20 µM ThT in PBS (pH 7.4), 20-50 µM Aβ(17-28) monomer.

Instrument: Fluorescence plate reader (Ex: 440 nm, Em: 485 nm).

Procedure:

Plate 100 µL of sample per well in a black 96-well plate (clear bottom).

Seal to prevent evaporation.

Incubate at 37°C with intermittent shaking (e.g., 10 sec every 10 min).

Read fluorescence every 10-15 minutes for 24-48 hours.

Experimental Logic Flow
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Caption: Step-by-step workflow for preparing aggregate-free Aβ(17-28) for kinetic analysis.

Part 4: Therapeutic Implications
The 17-28 fragment is the primary target for Beta-Sheet Breaker (BSB) peptides. These are

short, synthetic peptides (often N-methylated) designed to bind to the LVFFA region but prevent

further polymerization due to steric hindrance.

Mechanism: BSBs mimic the 17-21 sequence to intercalate into the growing fibril but lack the

capacity to hydrogen bond on the outer face.

Diagnostic Utility: Antibodies targeting the 17-24 epitope (e.g., 4G8) are standard for

detecting Aβ plaques, confirming the accessibility of this region in mature fibrils.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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